molecular formula C17H20N4OS B2792159 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide CAS No. 1241258-92-3

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No. B2792159
CAS RN: 1241258-92-3
M. Wt: 328.43
InChI Key: GCGMRQRNIGJTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, also known as CDMA, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. CDMA has been shown to have an effect on various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various biological pathways. This compound has been shown to inhibit the activity of certain enzymes, such as caspase-3 and cyclooxygenase-2, which are involved in cell proliferation and inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have an effect on the immune system, as it has been shown to increase the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide in lab experiments include its potential therapeutic properties, its ability to inhibit various biological pathways, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide include further studies on its mechanism of action, its potential use in cancer treatment, and its potential use in other therapeutic applications. This compound may also be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies on the toxicity of this compound are needed to fully understand its safety profile.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-bromoacetamide and 3-methylquinoxaline-2-thiol. These are reacted with tert-butyl acrylate in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with cyanide ion to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have an effect on cell proliferation, apoptosis, and inflammation. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11(2)17(4,10-18)21-15(22)9-23-16-12(3)19-13-7-5-6-8-14(13)20-16/h5-8,11H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMRQRNIGJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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